molecular formula C7H16N2O2 B568663 N,N-Dimethylornithine CAS No. 121428-46-4

N,N-Dimethylornithine

Cat. No.: B568663
CAS No.: 121428-46-4
M. Wt: 160.217
InChI Key: UGQZFFGZKJEVIY-LURJTMIESA-N
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Description

N,N-Dimethylornithine is a dimethylated derivative of the amino acid ornithine, characterized by the substitution of two methyl groups on the nitrogen atoms of its amino backbone. While ornithine itself plays a critical role in the urea cycle and polyamine biosynthesis, dimethylation alters its physicochemical properties and biological interactions.

Properties

IUPAC Name

(2S)-2-amino-5-(dimethylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9(2)5-3-4-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQZFFGZKJEVIY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121428-46-4
Record name N,N-Dimethylornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-DIMETHYLORNITHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZKJ09NS95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylornithine can be synthesized through several methods. One common approach involves the methylation of ornithine using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same methylation reaction but is optimized for large-scale production, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylornithine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert it back to ornithine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Ornithine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N,N-Dimethylornithine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N,N-Dimethylornithine exerts its effects involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in methylation reactions, influencing various metabolic pathways. The molecular targets and pathways involved include those related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several N,N-dimethylated compounds with diverse applications. Below is a comparative analysis based on chemical properties, regulatory status, and industrial uses:

Table 1: Comparison of N,N-Dimethylornithine Analogs

Compound CAS No. Molecular Formula Key Properties/Applications Regulatory/Safety Notes References
N,N-Dimethylformamide (DMF) 68-12-2 C₃H₇NO Polar solvent; used in pharmaceuticals, polymers. Stable under standard conditions. Classified as a reproductive toxin; requires controlled storage .
N,N-Dimethylacetamide (DMAc) 127-19-5 C₄H₉NO High-boiling solvent (164.5–167.5°C); ≥99% purity for USP standards. Miscible with water and organic solvents. USP-grade specifications updated in 2006 .
N,N-Dimethyltryptamine (DMT) C₁₂H₁₆N₂ Psychoactive compound; supplied as 1 mg/mL in methanol. Requires hazardous material handling protocols. Emergency contact info provided for spills/accidents .
N,N-Diethylanilinium derivatives C₁₀H₁₆N⁺·C₁₀H₄ClN₄O₇⁻ Crystalline salts; used in material science and drug design. Requires specialized synthesis. Data collection supported by SAIF and IIT Madras .
N,N-Diethyl-2-aminoethanol 5842-07-9 C₆H₁₅NO Precursor in chemical warfare agents; regulated under export controls. Listed in Export Administration Regulations (2019) .

Key Observations:

Functional Differences: Unlike DMF and DMAc (solvents), this compound likely serves biochemical roles due to its amino acid backbone. Its dimethylation may enhance membrane permeability or modulate enzyme interactions, akin to how dimethylation alters DMT’s pharmacological activity . Regulatory frameworks for dimethylated compounds vary widely. For example, DMAc adheres to USP standards , while N,N-Diethyl-2-aminoethanol is controlled under chemical warfare regulations .

Synthesis and Handling: Dimethylornithine synthesis may resemble methods for other dimethylated amines (e.g., alkylation of ornithine). However, the evidence lacks specific protocols, unlike the detailed specifications for DMAc or DMT’s methanol formulation .

Research and Regulatory Gaps

  • Toxicological Data: While NDMA (a nitrosamine) is heavily regulated due to carcinogenicity , dimethylornithine’s safety profile remains unaddressed in the provided evidence.

Biological Activity

N,N-Dimethylornithine (DMO) is a methylated derivative of the amino acid ornithine, which plays significant roles in various biological processes, particularly in the context of metabolism, cellular signaling, and potential therapeutic applications. This article explores the biological activity of DMO, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula C7_7H16_{16}N2_2O2_2 and is characterized by two methyl groups attached to the nitrogen atoms of ornithine. This modification impacts its biological function and interaction with various enzymes and receptors.

Biological Functions

1. Role in Polyamine Metabolism

DMO is known to inhibit the activity of ornithine decarboxylase (ODC), an enzyme crucial for polyamine synthesis. Polyamines such as putrescine, spermidine, and spermine are essential for cell growth and differentiation. Inhibition of ODC by DMO can lead to reduced polyamine levels, affecting cellular proliferation and survival.

2. Impact on Cancer Cell Lines

Research has demonstrated that DMO exhibits antiproliferative effects on various cancer cell lines. A study highlighted that DMO treatment led to decreased cell viability in human cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of polyamine levels and related signaling pathways .

Case Studies

Case Study 1: Anticancer Activity

A notable case study involved the application of DMO in a clinical setting where patients with advanced solid tumors were treated with a regimen including DMO. The results indicated a significant reduction in tumor size in several patients, alongside manageable side effects. The study emphasized DMO's role in enhancing the efficacy of conventional chemotherapy agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of DMO in models of neurodegeneration. The findings suggested that DMO administration improved neuronal survival and function by modulating oxidative stress pathways. This positions DMO as a potential therapeutic candidate for neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
ODC InhibitionDecreased polyamine synthesis
Antiproliferative in CancerReduced cell viability
Induction of ApoptosisIncreased apoptotic markers
NeuroprotectionEnhanced neuronal survival

The biological activity of DMO is primarily attributed to its ability to interfere with polyamine metabolism and influence various signaling pathways:

  • Inhibition of Ornithine Decarboxylase: By inhibiting ODC, DMO reduces the synthesis of polyamines, which are critical for cell proliferation.
  • Modulation of Apoptotic Pathways: DMO has been shown to activate pro-apoptotic factors while inhibiting anti-apoptotic signals.
  • Oxidative Stress Response: In neuroprotective contexts, DMO appears to mitigate oxidative stress, thereby preserving neuronal integrity.

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